molecular formula C9H8Cl2N2O2 B3289789 Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate CAS No. 861034-57-3

Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B3289789
CAS No.: 861034-57-3
M. Wt: 247.07 g/mol
InChI Key: FSRRSZPUMYNERS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a chloromethyl group at position 5, chloro and cyano substituents at positions 3 and 4, and an ethyl carboxylate group at position 2. Its molecular formula is C₉H₇Cl₂N₂O₂, with a molar mass of 245.9 g/mol. The compound’s reactivity is influenced by its electron-withdrawing substituents (Cl, CN) and the chloromethyl group, which can act as a leaving group or site for further functionalization. Structural studies of such compounds often employ X-ray crystallography, facilitated by programs like SHELX .

Properties

IUPAC Name

ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O2/c1-2-15-9(14)8-7(11)5(4-12)6(3-10)13-8/h13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRRSZPUMYNERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)CCl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170785
Record name Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861034-57-3
Record name Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861034-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the chloromethyl and cyano groups. Common synthetic routes include:

  • Chlorination: The pyrrole ring is chlorinated to introduce chlorine atoms at specific positions.

  • Carboxylation: The carboxylate group is introduced through carboxylation reactions.

  • Cyano Group Addition: The cyano group is added using cyanoethylating agents.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Key Reactions and Reactivity

The reactivity of ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate is attributed to its functional groups:

  • Chloro Groups : The chloro groups can undergo nucleophilic substitution reactions.

  • Cyano Group : The cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions.

  • Carboxylate Group : The carboxylate group can be hydrolyzed to form a carboxylic acid or transesterified to form other esters.

These reactions make the compound valuable in synthetic organic chemistry for constructing diverse chemical architectures.

Structural Similarity

Several compounds share structural similarities with this compound. These compounds highlight the diversity within pyrrole derivatives while emphasizing the unique combination of chloro and cyano functionalities present in this compound. Such differences can significantly influence their chemical behavior and biological activity, making each compound distinct in its applications and effectiveness. Examples of pyrrole derivatives with similar structures include:

  • Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

  • Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Biological Interactions

Interaction studies involving this compound are essential for understanding its behavior in biological systems and potential toxicity. Investigations into its interactions with enzymes, receptors, and cellular pathways could provide insights into its pharmacological profiles and safety assessments. Such studies are crucial for determining how this compound interacts with biological macromolecules, influencing its therapeutic potential or adverse effects.

Related Research Findings

A study developed new dual low nanomolar benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV . The pyrrole ring also forms several hydrophobic interactions at the binding pocket . Replacing the 3,4-dichloro-5-methyl-1H-pyrrole with 4-chloro-5-methyl-1H-pyrrole or 4-fluoro-5-methyl-1H-pyrrole yielded inhibitors with better solubility .

Scientific Research Applications

Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The cyano group, for instance, can interact with enzymes or receptors, leading to biological responses. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with analogs sharing pyrrole/pyran cores, ester groups, and halogen/cyano substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Notable Properties
Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate C₉H₇Cl₂N₂O₂ 245.9 Pyrrole 3-Cl, 5-ClCH₂, 4-CN, 2-COOEt High electrophilicity due to Cl/CN; reactive ClCH₂ group
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate () C₉H₈ClN₂O₂ 214.6 Pyrrole 3-Cl, 5-CH₃, 4-CN, 2-COOEt Reduced reactivity compared to chloromethyl analog; methyl group limits functionalization
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate () C₁₆H₁₄BrClN₂O₃ 397.7 Pyran 2-ClCH₂, 5-CN, 3-BrPh, 6-NH₂ Bromophenyl adds steric bulk; pyran’s non-planar ring alters conjugation
Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate () C₁₅H₁₁ClNO₂S 304.8 Thienopyrrole 5-ClPh, fused thiophene Thiophene fusion enhances aromaticity; ClPh increases lipophilicity

Reactivity and Electronic Effects

  • Chloromethyl vs. For example, nucleophilic displacement reactions (e.g., SN2) are feasible at the ClCH₂ site, whereas methyl groups are inert .
  • Electron-Withdrawing Effects: The cyano and chloro substituents decrease electron density on the pyrrole ring, as confirmed by conceptual density functional theory (DFT) studies . This effect stabilizes negative charges, making the compound more acidic than non-cyano analogs.
  • Core Heterocycle Differences: Pyran derivatives () exhibit reduced aromaticity compared to pyrroles, while thienopyrroles () show enhanced conjugation due to sulfur’s electron-donating properties .

Research Findings and Theoretical Insights

Structural Elucidation

X-ray crystallography (via SHELX ) is critical for determining substituent positions and confirming the planarity of pyrrole derivatives. For example, the chloromethyl group’s orientation affects crystal packing and solubility.

DFT-Based Reactivity Predictions

Conceptual DFT studies () highlight that the target compound’s Fukui function (a reactivity descriptor) is localized at the chloromethyl carbon, predicting it as the primary site for nucleophilic attack . In contrast, methyl-substituted analogs show lower electrophilicity indices.

Solubility and Stability

  • The target compound’s low polarity (due to Cl/CN groups) reduces aqueous solubility compared to amino-substituted pyrans () .
  • Stability under acidic conditions is likely higher than in thienopyrroles (), where sulfur atoms may undergo oxidation .

Biological Activity

Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate (CAS Number: 861034-57-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C9H8Cl2N2O2C_9H_8Cl_2N_2O_2, with a molecular weight of 247.08 g/mol. The compound features a pyrrole ring substituted with various functional groups, which may influence its biological activity.

PropertyValue
CAS Number861034-57-3
Molecular FormulaC₉H₈Cl₂N₂O₂
Molecular Weight247.08 g/mol
LogP2.455
PSA (Polar Surface Area)65.88 Ų

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with chloroacetyl chloride and cyanoacetic acid under controlled conditions. The structural modifications at the pyrrole ring are crucial for enhancing its biological properties.

Antimicrobial Properties

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) .

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the potency against bacterial strains. For instance, modifications in the side chains can lead to improved interaction with bacterial enzymes, potentially inhibiting their growth.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Pyrrole derivatives have been recognized for their ability to inhibit tyrosine kinases, which are critical in cancer progression. In vitro studies have demonstrated that certain pyrrole compounds can inhibit the growth of cancer cell lines by interfering with key signaling pathways .

Case Studies and Research Findings

  • Antitubercular Activity : A study highlighted that certain pyrrole derivatives exhibited potent anti-TB activity with minimal cytotoxicity. Compounds displaying similar structural features to this compound demonstrated MIC values below 0.016 μg/mL against M. tuberculosis .
  • Inhibition of Kinase Activity : Research on related pyrrole derivatives indicated their ability to form stable complexes with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting potential applications in cancer treatment .

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate?

Synthesis typically involves multi-step protocols, often starting with precursor assembly followed by functionalization. Key steps include:

  • Cyano group introduction : Reacting ethyl cyanoacetate derivatives with halogenated intermediates under basic conditions .
  • Chlorination : Using reagents like POCl₃ or SOCl₂ to install chloro and chloromethyl groups at specific positions, requiring precise temperature control to avoid over-chlorination .
  • Cyclization : Acid- or base-catalyzed ring closure to form the pyrrole core, monitored by TLC or NMR for intermediate validation .
    Reference synthetic analogs in and highlight variability in substituent placement and reaction conditions.

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction is the gold standard:

  • Crystal growth : Slow evaporation of solvent (e.g., DCM/hexane) yields diffraction-quality crystals .
  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 298 K, with SHELXTL (Bruker) or Olex2 for data processing .
  • Refinement : SHELXL refines anisotropic displacement parameters, addressing disorder in chloromethyl/cyano groups via PART instructions .
    Disorder modeling (e.g., split positions for Cl atoms) is critical for accurate electron density maps .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., cyano at δ ~110-120 ppm, chloromethyl at δ ~4.5 ppm) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₉Cl₂N₂O₂: 291.99) .

Q. What are its primary research applications?

  • Medicinal chemistry : As a pyrrole scaffold for kinase inhibitors or antimicrobial agents due to electrophilic substituents (Cl, CN) enabling covalent binding .
  • Material science : π-conjugated systems for organic electronics, leveraging the pyrrole core’s electron-withdrawing groups .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coat, and goggles; avoid inhalation of fine powders .
  • Ventilation : Use fume hoods during chlorination steps to mitigate exposure to volatile reagents .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective chlorination?

  • Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor mono-chlorination, while higher temperatures promote di-substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic chlorination rates but may require quenching with ice-water to halt over-reaction .
  • Catalyst screening : Lewis acids (e.g., FeCl₃) can direct chlorination to specific positions, validated by GC-MS monitoring .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder modeling : Chloromethyl groups often exhibit positional disorder; use PART and SUMP restraints in SHELXL to refine occupancy ratios .
  • Twinned crystals : Apply TWIN/BASF instructions in SHELX for datasets with non-merohedral twinning .
  • High Z′ structures : Multi-molecule asymmetric units require careful hydrogen bonding analysis to avoid over-parameterization .

Q. How can DFT calculations elucidate electronic properties?

  • Frontier orbitals : Compute HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to predict reactivity—cyano groups lower LUMO, enhancing electrophilicity .
  • Charge distribution : Natural Population Analysis (NPA) quantifies charge density at Cl/CN sites, guiding mechanistic studies of nucleophilic attacks .
  • Vibrational spectra : Match computed IR frequencies (scaled by 0.961) to experimental data to validate force fields .

Q. How do substituent effects influence regioselectivity in pyrrole functionalization?

  • Steric vs. electronic factors : Chlorine’s -I effect deactivates the pyrrole ring, directing electrophiles to the less hindered 5-position .
  • Cross-coupling potential : Suzuki-Miyaura reactions at the 2-ester position require Pd(OAc)₂/XPhos catalysts due to steric hindrance from adjacent substituents .

Q. How can data discrepancies in spectral analysis be resolved?

  • NMR signal overlap : Use 2D techniques (HSQC, HMBC) to assign crowded regions (e.g., pyrrole protons near δ 6.5–7.5 ppm) .
  • Mass spec adducts : Identify [M+Na]⁺ or [M+NH₄]⁺ peaks via high-resolution MS to avoid misassignment of molecular weight .
  • Crystallographic vs. solution structures : Compare X-ray bond lengths/angles with DFT-optimized geometries to detect conformational flexibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylate

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